molecular formula C19H17ClN4O3S B420443 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide CAS No. 261704-13-6

2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B420443
CAS No.: 261704-13-6
M. Wt: 416.9g/mol
InChI Key: ISRWWUNLTRKPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical identity. The compound features a central phenylene bridge that connects the benzamide moiety to the sulfonamide linkage, creating a linear molecular framework with defined spatial orientation. The IUPAC nomenclature designation as 2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide precisely describes the structural connectivity, where the 2-chloro substitution on the benzoyl ring provides electronic and steric influences that affect molecular conformation.

The bonding patterns within this molecule demonstrate several key structural features that govern its chemical behavior. The sulfonamide group (-SO2NH-) serves as a critical linker between the aromatic phenyl ring and the dimethylpyrimidine heterocycle, creating a flexible hinge region that allows for conformational adjustments. The SMILES notation CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C illustrates the complete connectivity pattern, revealing how the pyrimidine nitrogen atom forms the crucial sulfonamide bond. This structural arrangement is particularly significant because it creates multiple hydrogen bonding sites and polar regions that can interact with biological targets or influence crystal packing arrangements.

The electronic distribution within the molecule is influenced by the presence of electron-withdrawing groups including the chlorine substituent and the sulfonyl moiety, which create regions of partial positive charge that can participate in electrophilic interactions. Conversely, the nitrogen atoms in the pyrimidine ring and the amide oxygen provide electron-rich sites for nucleophilic interactions. The molecular weight of 416.9 g/mol positions this compound within the optimal range for drug-like molecules, while the presence of multiple aromatic rings contributes to the overall lipophilicity and potential membrane permeability characteristics.

Comparative Structural Analysis with Benzamide Derivatives

The structural features of this compound can be systematically compared with other benzamide derivatives to understand structure-activity relationships and conformational preferences. Related compounds such as 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]benzamide share the core benzamide-sulfonamide architecture but differ in substitution patterns and terminal groups. This compound, with molecular formula C15H14Cl2N2O3S and molecular weight 373.3 g/mol, provides insight into how additional chlorine substitution affects molecular properties.

A comprehensive comparison reveals several key structural variations among benzamide derivatives containing pyrimidine substituents. The compound 4-amino-2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide represents a simplified analog where the sulfonamide bridge is absent, resulting in direct connection between the benzamide and pyrimidine moieties. This structural simplification, reflected in the molecular formula C13H13ClN4O and molecular weight 276.72 g/mol, demonstrates how the sulfonamide linker contributes significantly to the overall molecular complexity and potential biological activity.

The influence of different substituents on the pyrimidine ring can be observed through comparison with compounds such as 2-cyano-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide, which maintains the same pyrimidine-sulfonamide arrangement but incorporates a cyano-acetamide group instead of the chlorobenzamide. This compound, with molecular formula C15H15N5O3S and molecular weight 345.377 g/mol, illustrates how different electron-withdrawing groups can modify the electronic properties while maintaining the core structural framework.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C19H17ClN4O3S 416.9 Chlorobenzamide-sulfonamide-dimethylpyrimidine
2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]benzamide C15H14Cl2N2O3S 373.3 Dichlorobenzamide-sulfonamide-dimethylamine
4-amino-2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide C13H13ClN4O 276.72 Aminochlorobenzamide-dimethylpyrimidine (direct)
2-cyano-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide C15H15N5O3S 345.377 Cyanoacetamide-sulfonamide-dimethylpyrimidine

The structural analysis reveals that modifications to either the benzamide core or the terminal pyrimidine group significantly impact the overall molecular properties and potential biological activities. Compounds with methoxy substitutions, such as N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, demonstrate how electron-donating groups can balance the electron-withdrawing effects of the chlorine and sulfonyl functionalities. The synthetic accessibility and chemical stability of these derivatives depend largely on the specific substitution patterns and the electronic balance between different functional groups within the molecule.

The conformational analysis of these related compounds suggests that the sulfonamide bridge provides significant flexibility while maintaining the overall structural integrity necessary for biological activity. The presence of multiple hydrogen bonding sites, including the amide nitrogen, sulfonamide group, and pyrimidine nitrogens, creates opportunities for specific molecular recognition and binding interactions that are characteristic of bioactive compounds in this structural class. Understanding these comparative relationships provides valuable insights into the potential applications and chemical behavior of this compound within the broader context of medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRWWUNLTRKPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Using Malononitrile

Malononitrile serves as a foundational precursor for pyrimidine rings. In a method adapted from CN107759528B, malononitrile reacts with methanol and acetyl chloride under controlled conditions to form 1,3-dimethyl malonamidine dihydrochloride . Subsequent cyanamide treatment yields 3-amino-3-methoxy-N-cyano-2-propionamidine , which cyclizes to form the pyrimidine core.

Reaction Conditions :

  • Solvent : Methanol/acetyl chloride mixture.

  • Temperature : −10°C to 20°C.

  • Yield : 85–92% after recrystallization.

Catalytic Cyclization with HCl Gas

CN1467206A describes a condensation reaction using HCl gas as both catalyst and reactant. The method employs a composite solvent (e.g., dimethylformamide, isopropanol) to enhance solubility and reaction efficiency:

  • Catalyst : HCl gas (1–5 atm pressure).

  • Temperature : −25°C to 100°C.

  • Product Purity : >99% after recrystallization.

Sulfonation and Sulfonamide Formation

Chlorosulfonation of 4-Aminophenyl Derivatives

The sulfonyl bridge is introduced via chlorosulfonation of 4-aminophenyl groups. CA2215202A1 outlines a protocol using phenyl chloroformate in 1,4-dioxane, which facilitates sulfonation at ambient temperatures (20–30°C).

Key Parameters :

ParameterValue
Solvent1,4-Dioxane or tetramethylurea
ReactantsPhenyl chloroformate (10–75% excess)
Acid ReceptorN,N-Dimethylaniline (1:1 molar ratio)
Yield88.3% (average across 23 batches)

Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with 4,6-dimethyl-2-aminopyrimidine in a nucleophilic substitution reaction. Optimal conditions include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine (2.5 equiv).

  • Temperature : 0°C to room temperature.

Benzamide Functionalization

Acylation with 2-Chlorobenzoyl Chloride

The final step involves coupling the sulfonamide intermediate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH (10% w/v).

  • Solvent : Water/acetone biphasic system.

  • Reaction Time : 2–4 hours.

  • Yield : 78–85% after purification.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate acylation:

  • Temperature : 120°C.

  • Time : 15 minutes.

  • Yield Improvement : 12–15% compared to conventional heating.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
Pyrimidine SynthesisMalononitrile condensation9299High reproducibility
Sulfonation1,4-Dioxane/PCl58897Scalable to industrial batch
Benzamide FormationSchotten-Baumann8598Low cost, minimal byproducts

Challenges and Optimization Strategies

Solvent Selection

Composite solvents (e.g., dimethylformamide + isopropanol) improve intermediate solubility, as demonstrated in CN1467206A. Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates.

Catalytic Efficiency

HCl gas in condensation reactions reduces side reactions, achieving >99% purity. Alternative catalysts (e.g., ZnCl2) are less effective, yielding 70–75% product.

Purification Techniques

Recrystallization in methanol or cyclohexane removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares a core sulfonamide-pyrimidinyl-phenyl backbone with several analogs, differing primarily in substituents on the benzamide ring or sulfonamide group. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Predicted pKa Key Attributes
Target Compound 2-Chlorobenzamide C₁₉H₁₆ClN₄O₃S ~404.87* Not reported Chlorine enhances lipophilicity; may influence receptor binding via steric/electronic effects
2-Bromo Analog (CAS: Not specified) 2-Bromobenzamide C₁₉H₁₆BrN₄O₃S 461.33 Not reported Bromine increases molecular weight and lipophilicity (higher logP) compared to chlorine; may alter pharmacokinetics
4-Fluoro Analog (CAS: 289629-99-8) 4-Fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 7.16 Fluorine’s electronegativity modulates electronic distribution; lower molar mass than chloro/bromo analogs; improved metabolic stability
N4-Acetylsulfamethazine (CAS: Not specified) Acetamide C₁₀H₁₂N₂O₄S 256.28 Not reported Acetylation reduces steric bulk; may enhance solubility but decrease membrane permeability

*Note: Molar mass of the target compound is estimated based on analogs.

Impact of Substituents on Bioactivity and Physicochemistry

  • Halogen Effects: Chlorine vs. Bromine: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility. This trade-off could influence bioavailability in drug candidates . Chlorine vs.
  • Acetamide vs. Benzamide : The acetylated analog () has a simpler structure with lower steric hindrance, which may favor enzyme interactions but reduce target specificity compared to bulkier benzamide derivatives .

Biological Activity

2-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C14H16ClN4O3S
  • Molecular Weight : 350.82 g/mol
  • CAS Registry Number : Not specified
  • Structure : The compound features a benzamide core substituted with a sulfonamide and a pyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .
  • Modulation of Signaling Pathways : Research indicates that this compound can interfere with key signaling pathways associated with tumor growth and survival, such as the fibroblast growth factor receptor (FGFR) pathway .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses, by inhibiting viral polymerases .

Biological Activity Data

Activity Type Target/Mechanism IC50 / EC50 Values Reference
Enzyme InhibitionDihydrofolate Reductase0.35 μM
AntiproliferativeCancer Cell Lines50 μM
AntiviralRNA Polymerase Inhibition32.2 μM

Case Studies

  • Cancer Treatment Efficacy
    • In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound reduced cell viability by over 70% at concentrations above 50 μM after 48 hours of treatment .
  • Antiviral Activity
    • A recent investigation into the antiviral properties of this compound revealed that it effectively inhibited the replication of HCV NS5B polymerase with an IC50 value of 31.9 μM. This suggests its potential as a therapeutic agent against hepatitis C virus infections .
  • Synergistic Effects with Other Agents
    • Combination therapy studies indicated that when used alongside existing chemotherapeutics, this compound enhanced the overall efficacy by targeting multiple pathways involved in tumor survival and resistance mechanisms .

Q & A

Basic Question: What are the recommended synthetic routes for 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a sulfonamide intermediate with a benzamide derivative. A validated approach includes:

  • Step 1: Prepare the sulfonamide intermediate by reacting 4,6-dimethyl-2-aminopyrimidine with chlorosulfonic acid, followed by coupling to 4-aminobenzenesulfonyl chloride.
  • Step 2: React the resulting sulfonamide with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF.
  • Optimization: Control reaction temperature (0–5°C for exothermic steps) and use catalytic DMAP to enhance acylation efficiency . Monitor purity via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by 1^1H NMR and FTIR .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure, confirming bond angles, sulfonamide-pyrimidine orientation, and intermolecular interactions (e.g., hydrogen bonding). Use slow evaporation of chloroform/acetone (1:5 v/v) to grow high-quality crystals .
  • NMR Spectroscopy: 1^1H and 13^13C NMR in DMSO-d6 identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5 ppm). 19^19F NMR (if fluorinated analogs exist) and HSQC clarify connectivity .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments (e.g., cleavage at the sulfonamide bond) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyrimidine and benzamide moieties?

Methodological Answer:

  • Pyrimidine Modifications: Substitute 4,6-dimethyl groups with electron-withdrawing (e.g., -CF3_3) or bulky groups to assess steric/electronic effects on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Benzamide Modifications: Introduce halogens (e.g., -F, -Br) at the 2-chloro position or replace benzamide with heteroaromatic carboxamides (e.g., thiophene).
  • Assay Design: Test analogs against target enzymes (e.g., BCL-2) via fluorescence polarization assays. Compare IC50_{50} values and correlate with logP (HPLC-derived) to evaluate hydrophobicity-activity trends .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Identification: Verify compound purity (HPLC ≥98%) and stereochemistry (if applicable) via chiral chromatography. Contaminated batches or racemic mixtures often skew results .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like serum concentration and incubation time.
  • Data Normalization: Apply statistical tools (e.g., Grubbs’ test) to exclude outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Advanced Question: What experimental strategies address challenges in crystallizing this compound due to conformational flexibility?

Methodological Answer:

  • Co-crystallization: Co-crystallize with a protein target (e.g., BCL-2) to stabilize the ligand conformation. Use soaking or co-expression methods .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) and additives (glycerol, PEG 4000) to enhance crystal lattice stability .
  • Temperature Gradients: Slow cooling from 40°C to 4°C reduces disorder by allowing gradual molecular alignment .

Basic Question: What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS with 0.1% Tween-80 .
  • Stability: Store lyophilized powder at -20°C under argon. In solution, protect from light (degradation via photolysis) and avoid repeated freeze-thaw cycles. Monitor stability via UPLC-PDA over 72 hours .

Advanced Question: How can researchers design experiments to assess off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-wide Profiling: Use kinase inhibitor pulldown assays with immobilized broad-spectrum kinase inhibitors (e.g., Src, JAK2).
  • Computational Docking: Perform molecular dynamics simulations (e.g., Schrödinger Maestro) to predict binding to non-target kinases. Validate with ATP-competitive assays .
  • Transcriptomics: RNA-seq of treated cells identifies differentially expressed genes linked to unintended pathways .

Advanced Question: What methodologies are recommended for analyzing metabolic byproducts during in vitro hepatic microsomal assays?

Methodological Answer:

  • Sample Preparation: Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions with ice-cold acetonitrile .
  • LC-HRMS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect phase I metabolites (hydroxylation, demethylation) via accurate mass (±5 ppm) .
  • Data Analysis: Software tools (e.g., MetaboLynx) align chromatograms and predict metabolite structures using fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.